molecular formula C10H14Cl2O2 B8681932 Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate CAS No. 60940-88-7

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate

Cat. No.: B8681932
CAS No.: 60940-88-7
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-XPUUQOCRSA-N
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Description

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is a synthetic organic compound known for its significant role in the production of insecticides. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is characterized by its high efficacy in pest control and relatively low toxicity to mammals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate typically involves the reaction of ethyl diazoacetate with 1,1-dichloro-4-methyl-1,3-pentadiene, followed by hydrolysis of the resultant ethyl ester . This method, however, is not suitable for large-scale production due to the hazardous nature of ethyl diazoacetate, which can explosively decompose under uncontrolled conditions.

An alternative method involves the treatment of a compound of formula (I) with a tetrahalomethane of formula CZ₂QR, where Q and R are independently selected from chlorine and bromine, in the presence of a free radical catalyst . This process avoids the use of diazoacetate and is more suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This reaction can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is widely used in scientific research due to its insecticidal properties. It is used in:

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.

Comparison with Similar Compounds

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is similar to other pyrethroids such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific structural configuration, which contributes to its distinct insecticidal properties . Similar compounds include:

    Permethrin: Known for its use in treating scabies and lice.

    Cypermethrin: Widely used in agricultural pest control.

    Deltamethrin: Noted for its high potency and effectiveness against a broad range of insects.

Properties

CAS No.

60940-88-7

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1

InChI Key

QPTWKDNRYCGMJM-XPUUQOCRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate (5.0 g.), sodium chloride (0.95 g.), and `wet` dimethylsulphoxide (6.0 ml.) was heated at a temperature of 175° to 180° C. under a nitrogen atmosphere for a period of 6 hours, after which it was cooled to the ambient temperature poured into water and extracted with petroleum ether (boiling range 60° to 80° C.). The extracts were dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent to yield a residue comprising about 60% of the cis-isomer and 40% of the trans-isomer of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane carboxylate in about 80% yield, identification of which was confirmed by comparison with authentic samples using infra-red spectroscopy and gas-liquid chromatography.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
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5 g
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0.95 g
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6 mL
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Synthesis routes and methods II

Procedure details

The procedure described in Example 2 is repeated up to the point at which the mixture of 1-cyano-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane, sulphuric acid and water has been heated and stirred at 80° C. for 6 hours and then cooled below 30° C. 16 Parts of ethanol are added to the reaction mixture below 50° C. The mixture is then heated at 100° C. for a further 12 hours, cooled to 20° C. and drowned into 100 parts of water. The aqueous mixture is extracted with toluene (2×50 parts), the toluene extracts are combined and the solvent is removed by evaporation under reduced pressure. There are obtained 17.6 parts of ethyl 3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate as a brown oil containing 40.4% of the cis-isomer and 21.8% of the trans-isomer. The overall yield is 92.4%.
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Synthesis routes and methods III

Procedure details

5.25 g (0.025 mol) of the lactone of 3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid with 15 ml of thionyl chloride is held for 3 hours at 70° C. An addition of 20 ml of ethanol is then made, and the reaction mixture is allowed to stand for 14 hours at room temperature. The reaction mixture is concentrated by evaporation, and the residue is treated briefly with sodium ethylate in ethanol, as described in Example 3. After customary processing, there is obtained in 81% yield the 2-(2',2'-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid ethyl ester having a cis-trans ratio of approximately 1:4, determined according to NMR spectrum.
[Compound]
Name
lactone
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5.25 g
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reactant
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3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
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15 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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